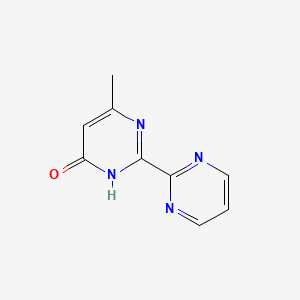

6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-pyrimidin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-6-5-7(14)13-9(12-6)8-10-3-2-4-11-8/h2-5H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAZURKURZQLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Biginelli Reaction and Its Variants

The classical Biginelli reaction involves a one-pot three-component condensation of a β-ketoester, an aldehyde, and urea or thiourea under acidic conditions. For the synthesis of DHPMs including 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one, ethyl acetoacetate is commonly used as the β-ketoester, pyrimidin-2-yl aldehyde as the aldehyde component, and urea as the nitrogen source.

Catalysts and Conditions : Traditionally, strong acids like concentrated hydrochloric acid catalyze the reaction in ethanol solvent at reflux temperatures. However, this method often suffers from low yields, especially with substituted aldehydes or heterocyclic aldehydes such as pyrimidin-2-yl derivatives.

Improvements : To overcome these limitations, various catalysts have been explored, including Lewis acids (InCl3, Bi(NO3)3·5H2O, ZrCl4), acidic ionic liquids, and solid acid catalysts like molybdate sulfuric acid or natural minerals (granite, quartz). These catalysts enhance yield, reduce reaction time, and enable solvent-free or green chemistry approaches.

Multicomponent One-Pot Synthesis with Catalytic Innovations

Recent research emphasizes one-pot multicomponent reactions with novel catalysts to improve efficiency and substrate scope.

Alternative Synthetic Routes and Modifications

Four-Component Condensation : Incorporating an amine, diketene, aromatic aldehyde, and urea/thiourea under mild acidic catalysis (e.g., p-toluenesulfonic acid) in dichloromethane enables synthesis of novel DHPM derivatives with diverse substitution patterns.

Sequential Oxidation/Biginelli Reaction : A tandem one-pot method involves in situ generation of aldehydes from benzyl halides via Kornblum oxidation under microwave irradiation, followed by condensation with urea and β-ketoester to form DHPMs. This method avoids isolation of aldehyde intermediates and improves efficiency.

Use of Guanidine Derivatives : Variations replacing urea with guanidine or its derivatives allow access to 2-amino-1,4-dihydropyrimidines, although yields depend on the nature of ketoester and aldehyde substrates.

Reaction Mechanisms and Catalytic Roles

The Biginelli reaction proceeds via initial formation of an imine or iminium ion from the aldehyde and urea, followed by nucleophilic attack by the β-ketoester enol form, cyclization, and dehydration to afford the dihydropyrimidinone ring. Catalysts facilitate these steps by:

- Activating the carbonyl group of the aldehyde for imine formation.

- Stabilizing intermediates and transition states.

- Enhancing enolization of β-ketoesters.

- Enabling milder reaction conditions and higher selectivity.

Summary Table of Preparation Methods for this compound

| Method Type | Key Reagents | Catalyst/System | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Classical Biginelli | Ethyl acetoacetate, pyrimidin-2-yl aldehyde, urea | HCl, ethanol reflux | Acidic, reflux | 50–70 | Low to moderate yields; limited substrate scope |

| Solid Acid Catalyzed | Same as above | Granite, quartz | Reflux in ethanol | 64–68 | Eco-friendly, reusable catalyst |

| Lewis Acid Catalyzed | Same as above | InCl3, Bi(NO3)3·5H2O, ZrCl4 | Mild, solvent-free or ethanol | 70–85 | Improved yields, shorter reaction times |

| Tandem Oxidation/Biginelli | Benzyl halide, urea, ethyl acetoacetate | None (microwave irradiation) | Microwave, 80 °C, solvent DMSO | Good | One-pot, catalyst-free, efficient |

| Four-Component Condensation | Aromatic amine, diketene, aldehyde, urea | p-Toluenesulfonic acid | Ambient temperature, DCM | Moderate | Allows structural diversity |

| Guanidine-Based Variants | Guanidine derivatives, acetoacetates, aldehydes | Various | Varies | Variable | Access to 2-amino derivatives |

Research Findings and Practical Considerations

Yield Optimization : Use of Lewis acid catalysts and solvent-free conditions generally enhances yields and reduces environmental impact.

Substrate Scope : Pyrimidin-2-yl aldehydes, as heterocyclic substrates, require optimized conditions due to their lower reactivity compared to aromatic aldehydes.

Green Chemistry : Solvent-free and microwave-assisted methods align with sustainable synthesis goals.

Catalyst Selection : Choice depends on substrate compatibility, desired reaction time, and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

Reduction: Reduction reactions can convert the dihydropyrimidinone ring to a fully saturated pyrimidine ring.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidinone and pyrimidine derivatives, which can exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Activity : Research indicates that 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one can inhibit the growth of certain cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism appears to involve disrupting cellular functions in microbial cells.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it acts as an inhibitor of dihydropyrimidine dehydrogenase (DPD), which is involved in pyrimidine metabolism and has implications in cancer therapy.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the pyrimidine ring or the introduction of various substituents can enhance its potency and selectivity against target enzymes or receptors.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound on MCF-7 breast cancer cells. The results indicated that it inhibited cell growth with an IC50 value of approximately 10 µM, suggesting significant potential for development as an anticancer agent.

Case Study 2: Antimicrobial Effects

Research conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 3: Enzyme Inhibition

In a pharmacological study, the inhibition of dihydropyrimidine dehydrogenase by this compound was quantified using enzyme kinetics. The results showed that it could reduce enzyme activity by over 50% at concentrations relevant to therapeutic use, highlighting its potential application in cancer treatment protocols.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The substituents at positions 2 and 6 significantly influence the physical and chemical properties of dihydropyrimidinones. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Effects on Melting Points: Aromatic amines (e.g., p-tolylamino in 8b) increase melting points compared to alkoxy or alkylthio groups, likely due to intermolecular hydrogen bonding .

- Synthetic Yields: Electron-donating groups (e.g., p-anisidino in 8c) correlate with higher yields (85%), possibly due to improved reaction kinetics .

- Solubility and Lipophilicity: Methoxy (8c) and amino (ASA2434) groups enhance polarity, whereas methyl and pyrimidinyl groups in the target compound may balance lipophilicity for membrane permeability .

Biologische Aktivität

6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound notable for its diverse biological activities. This compound features a pyrimidine ring fused with a dihydropyrimidinone structure, making it a subject of interest in medicinal chemistry due to its potential antimicrobial, antiviral, and antitumor properties .

- IUPAC Name : this compound

- CAS Number : 1153999-07-5

- Molecular Formula : C9H8N4O

- Molecular Weight : 188.19 g/mol

- InChI Key : DYAZURKURZQLDJ-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrimidine and hydrazone compounds demonstrate varying degrees of microbial inhibition against standard strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

| Compound | Microbial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | E. coli | 15 mm |

| N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | S. aureus | 20 mm |

| Ceftriaxone | E. coli | 25 mm |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. It has been found to inhibit specific enzymes and disrupt metabolic pathways in cancer cells. The mechanism involves binding to receptors and modulating cellular signaling pathways, which can lead to reduced cell proliferation in certain cancer types .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits the activity of certain enzymes involved in metabolic processes.

- Receptor Binding : It modulates signaling pathways by binding to specific receptors.

- Cell Cycle Disruption : The interference with cellular mechanisms can lead to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study published in 2021 evaluated the antimicrobial efficacy of derivatives based on the pyrimidine structure. The results indicated that modifications to the hydrazide fragment significantly influenced microbial inhibition levels. Compounds were tested using agar diffusion methods against clinical pathogens and showed promising results compared to standard antibiotics .

Research on Antitumor Properties

In another study focused on the antitumor potential of pyrimidine derivatives, researchers synthesized several analogues of this compound. The findings revealed that certain analogues exhibited potent activity against specific cancer cell lines, suggesting their potential use in targeted cancer therapies .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

The Biginelli-like multicomponent reaction is a foundational approach, leveraging aldehydes, β-ketoesters, and urea/thiourea derivatives. For example, ZnCl₂-catalyzed reflux in a 1:1 n-heptane-toluene solvent system (at ~227°C) has been used to synthesize structurally analogous dihydropyrimidinones, achieving yields >75% after recrystallization . Key variables include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclocondensation efficiency.

- Solvent polarity : Mixed solvents balance solubility and reaction kinetics.

- Temperature control : Reflux conditions prevent side reactions (e.g., oxidation).

Purification via recrystallization in ethanol/water mixtures is recommended to isolate the product with >95% purity .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidinyl protons at δ 8.3–8.7 ppm, dihydropyrimidinone methyl groups at δ 2.1–2.5 ppm).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.0984).

- Melting point analysis : Compare observed values (e.g., 214–216°C) with literature to assess purity .

- HPLC : Monitor impurities using C18 columns with acetonitrile/water gradients (e.g., 0.1% TFA modifier) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts such as tautomeric impurities or dimerization products?

Advanced strategies include:

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enol-keto tautomers) and adjust reaction kinetics .

- Solvent engineering : Replace toluene with DMF or ionic liquids to suppress dimerization via steric hindrance.

- Catalyst modulation : Transition to Fe³⁺ or CeCl₃ catalysts to reduce acid-sensitive side reactions .

- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) to control cyclization rates.

Q. What methodologies resolve contradictions in reported spectral data or biological activity for this compound?

Discrepancies often arise from tautomerism or polymorphic forms. Approaches include:

- X-ray crystallography : Resolve structural ambiguities (e.g., keto-enol tautomer dominance in the solid state) .

- Dynamic NMR : Study tautomeric equilibria in solution (e.g., DMSO-d₆ vs. CDCl₃) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and assign spectral peaks .

- Biological assay standardization : Use reference compounds (e.g., 6-methyluracil) to calibrate activity assays and mitigate batch variability .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for pharmacological applications?

Design accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal stress : Heat samples to 60–100°C and track decomposition products (e.g., pyrimidine ring cleavage) .

- Light exposure : Assess photodegradation under UV/visible light using quartz cells.

- Oxidative stress : Treat with H₂O₂ or radical initiators (e.g., AIBN) to simulate metabolic pathways .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

- Continuous flow chemistry : Enhance heat/mass transfer and reduce batch-to-batch variability.

- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) via factorial designs .

- Green chemistry principles : Substitute hazardous solvents (e.g., toluene) with cyclopentyl methyl ether (CPME) .

Q. How can researchers validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time.

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., dihydrofolate reductase) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.